Barbituric acid, 5,5-diethyl-1-phenethyl-
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Overview
Description
5,5-Diethyl-1-phenethylbarbituric acid is a barbiturate derivative with the molecular formula C16H20N2O3 . Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties . This compound, like other barbiturates, has a structure based on barbituric acid, which is a pyrimidine derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1-phenethylbarbituric acid typically involves the condensation of diethylmalonic acid with urea in the presence of a strong acid or base . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the barbituric acid derivative. The reaction conditions often require heating and the use of solvents such as ethanol or water .
Industrial Production Methods
Industrial production of barbiturates, including 5,5-Diethyl-1-phenethylbarbituric acid, generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is typically purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-1-phenethylbarbituric acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
5,5-Diethyl-1-phenethylbarbituric acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,5-Diethyl-1-phenethylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a reduction in neuronal excitability . This results in the sedative and hypnotic effects commonly associated with barbiturates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5-Diethyl-1-phenethylbarbituric acid include:
Phenobarbital: A widely used barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Another barbiturate used for its sedative and anesthetic effects.
Secobarbital: A barbiturate with similar hypnotic properties.
Uniqueness
5,5-Diethyl-1-phenethylbarbituric acid is unique due to its specific chemical structure, which includes diethyl and phenethyl groups at the 5-position of the barbituric acid core . This structural variation can influence its pharmacological properties and interactions with biological targets .
Properties
CAS No. |
66940-96-3 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
5,5-diethyl-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O3/c1-3-16(4-2)13(19)17-15(21)18(14(16)20)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,17,19,21) |
InChI Key |
LPKCOSYKODKOEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCC2=CC=CC=C2)CC |
Origin of Product |
United States |
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